molecular formula C12H7F2NO2 B1610014 1,3-Difluoro-5-(3-nitrophenyl)benzene CAS No. 865856-72-0

1,3-Difluoro-5-(3-nitrophenyl)benzene

Cat. No. B1610014
M. Wt: 235.19 g/mol
InChI Key: JNGTYJUVIDNFBX-UHFFFAOYSA-N
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Description

“1,3-Difluoro-5-(3-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7F2NO21. It is a derivative of difluorobenzene, carrying fluoro groups at positions 1 and 32.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines3. Another study prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene by three different ways: as a byproduct of direct fluorination of 1,2-bis(3-nitrophenyl)disulfane, by direct fluorination of 4-nitro-1-(pentafluorosulfanyl)benzene, and by fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene4.



Molecular Structure Analysis

The molecular structure of “1,3-Difluoro-5-(3-nitrophenyl)benzene” can be analyzed using its IUPAC Standard InChI: InChI=1S/C12H7F2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H5. This structure is also available as a 2d Mol file or as a computed 3d SD file6.



Chemical Reactions Analysis

The chemical reactions involving “1,3-Difluoro-5-(3-nitrophenyl)benzene” are not explicitly mentioned in the search results. However, a study on a similar compound, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, suggests that it was prepared by three different methods, indicating potential reactivity4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Difluoro-5-(3-nitrophenyl)benzene” are not explicitly mentioned in the search results. However, a similar compound, 1,3-Difluorobenzene, is reported to be insoluble in water and stable under normal temperatures and pressures8.


Scientific Research Applications

Synthesis and Nucleophilic Aromatic Substitution

1,3-Difluoro-5-(3-nitrophenyl)benzene can undergo nucleophilic aromatic substitution reactions to produce novel benzene derivatives. For instance, studies have demonstrated the synthesis of compounds through direct fluorination and nucleophilic substitution, leading to materials that exhibit unique chemical behaviors due to the introduction of various nucleophiles (Ajenjo et al., 2016). These reactions are pivotal for the development of advanced materials with potential applications in electronics and pharmaceuticals.

Development of Liquid Crystals and Fluorescent Materials

The structural modification of 1,3-Difluoro-5-(3-nitrophenyl)benzene has contributed to the creation of liquid crystals and fluorescent materials with enhanced properties. Research on fluorinated compounds, including those derived from 1,3-Difluoro-5-(3-nitrophenyl)benzene, has led to substances that exhibit enantiotropic mesophases and intense photoluminescence, offering new possibilities for the development of optoelectronic devices (Hu et al., 2014). These findings underscore the compound's utility in synthesizing materials with specific optical characteristics.

Heterogeneous Catalysis

The compound's derivatives have been explored as catalysts in chemical reactions, demonstrating the versatility of 1,3-Difluoro-5-(3-nitrophenyl)benzene in facilitating various chemical transformations. For example, metal-organic frameworks (MOFs) incorporating derivatives of this compound have shown potential as efficient and recyclable catalysts for specific organic reactions, highlighting its application in green chemistry (Zhao et al., 2013).

Photophysical Studies

The modification of 1,3-Difluoro-5-(3-nitrophenyl)benzene has enabled the study of photophysical properties, leading to insights into the electronic and optical behavior of fluorinated compounds. Research on benzene derivatives, including those related to 1,3-Difluoro-5-(3-nitrophenyl)benzene, has shed light on the effects of fluorination on molecular properties, such as charge transfer and emission tuning, which are crucial for designing materials for electronic and photonic applications (Bae et al., 2014).

Future Directions

properties

IUPAC Name

1,3-difluoro-5-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGTYJUVIDNFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470618
Record name 1,3-difluoro-5-(3-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-(3-nitrophenyl)benzene

CAS RN

865856-72-0
Record name 1,3-difluoro-5-(3-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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